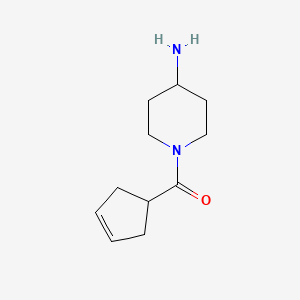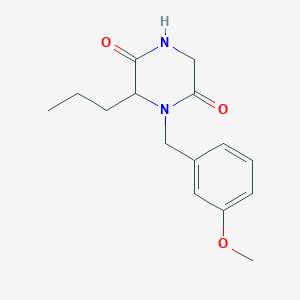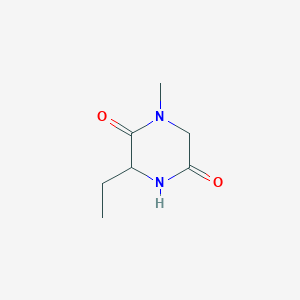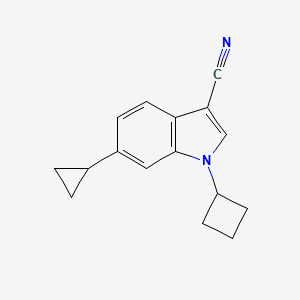
3-(3-Methoxypropoxy)azetidine hydrochloride
Übersicht
Beschreibung
3-(3-Methoxypropoxy)azetidine hydrochloride is a chemical compound that is used in the field of research . It is also known as MPAA. It is sold in the form of a solid powder .
Molecular Structure Analysis
The molecular weight of 3-(3-Methoxypropoxy)azetidine hydrochloride is 181.66 g/mol . The InChI code for this compound is 1S/C7H15NO2.ClH/c1-9-3-2-4-10-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H .Physical And Chemical Properties Analysis
3-(3-Methoxypropoxy)azetidine hydrochloride is a solid powder . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
3-(3-Methoxypropoxy)azetidine hydrochloride: is utilized in the synthesis of pharmaceuticals. Its structure serves as a building block in the creation of various therapeutic agents. The compound’s reactivity and stability under physiological conditions make it a valuable precursor in drug development, particularly for central nervous system (CNS) agents .
Organic Chemistry Research
In organic chemistry, this compound is employed in the synthesis of complex organic molecules. Its azetidine ring, a four-membered nitrogen-containing cycle, is a key feature that can undergo ring-opening reactions, providing access to a range of nitrogenous compounds.
Material Science
The applications of 3-(3-Methoxypropoxy)azetidine hydrochloride in material science are emerging. Its potential lies in the development of new polymeric materials. The azetidine moiety can act as a monomer unit, which, when polymerized, could result in materials with unique mechanical and chemical properties .
Chemical Synthesis
This compound finds its use in chemical synthesis as an intermediate. It can be involved in various chemical transformations, including alkylation, acylation, and condensation reactions, which are fundamental in constructing complex chemical entities .
Chromatography
In chromatography, 3-(3-Methoxypropoxy)azetidine hydrochloride can be used as a standard or reference compound. Its distinct chemical signature allows it to serve as a benchmark for identifying and quantifying similar compounds in mixtures .
Analytical Research
Analytical research benefits from this compound through its role in method development and validation. It can be used to test the efficacy of analytical techniques such as HPLC and GC-MS, ensuring accurate measurement and detection of analytes in various samples .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-methoxypropoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-3-2-4-10-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBPFIPNXRNTAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxypropoxy)azetidine hydrochloride | |
CAS RN |
1309207-91-7 | |
| Record name | 3-(3-methoxypropoxy)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1469313.png)
![2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine](/img/structure/B1469320.png)
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]piperidine](/img/structure/B1469321.png)





![1-[5-Bromo-2-(methylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469329.png)

![1-[2-(Ethylsulfonyl)-5-methylphenyl]methanamine hydrochloride](/img/structure/B1469332.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1469333.png)

